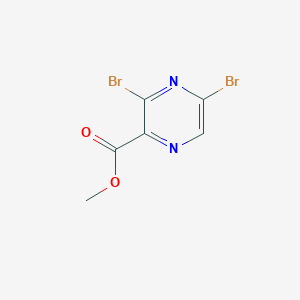

Methyl 3,5-dibromopyrazine-2-carboxylate

CAS No.: 1035818-91-7

Cat. No.: VC2986491

Molecular Formula: C6H4Br2N2O2

Molecular Weight: 295.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035818-91-7 |

|---|---|

| Molecular Formula | C6H4Br2N2O2 |

| Molecular Weight | 295.92 g/mol |

| IUPAC Name | methyl 3,5-dibromopyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 |

| Standard InChI Key | UGSDJCJVOHRWIA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(N=C1Br)Br |

| Canonical SMILES | COC(=O)C1=NC=C(N=C1Br)Br |

Introduction

Chemical Identity and Physical Properties

Methyl 3,5-dibromopyrazine-2-carboxylate is identified by the CAS number 1035818-91-7. As a dibrominated pyrazine derivative, it contains a pyrazine ring with two bromine atoms positioned at the 3 and 5 positions, along with a methyl carboxylate group at the 2 position. This particular arrangement of functional groups makes it a valuable building block in organic synthesis pathways.

Structural Properties

The compound has the molecular formula C₆H₄Br₂N₂O₂ and a molecular weight of 295.92 g/mol . Its structure consists of a pyrazine heterocyclic core (a six-membered ring containing two nitrogen atoms) substituted with two bromine atoms and a methyl ester group. This specific arrangement of substituents contributes to its chemical reactivity and synthetic utility.

Physical Characteristics

While comprehensive physical data is limited in the available sources, the compound is typically observed as a solid substance. For storage purposes, it is recommended to keep the compound at 2-8°C to maintain stability and prevent degradation . When prepared as stock solutions, it demonstrates different stability periods depending on storage conditions: when stored at -80°C, it maintains viability for up to 6 months, while at -20°C, it should be used within 1 month .

Synthesis Methodologies

The synthesis of methyl 3,5-dibromopyrazine-2-carboxylate involves carefully controlled chemical processes to achieve selective bromination of the pyrazine ring.

General Synthetic Route

The synthesis typically involves several key steps with bromination of the pyrazine ring being a critical process. This procedure requires carefully controlled temperatures and reaction times to ensure selective substitution at the desired 3 and 5 positions. The bromination process must be executed with precision to avoid over-bromination or substitution at unintended positions.

Purification Techniques

After the reaction sequence, purification methods such as recrystallization are employed to obtain the final product with high purity levels. This purification step is crucial for removing reaction by-products and ensuring the compound meets the 95+% purity standards typically required for research applications.

Related Synthetic Transformations

Related synthetic procedures include the preparation of analogous compounds such as methyl 3-amino-6-bromopyrazine-2-carboxylate, which can be synthesized from similar starting materials . These related transformations highlight the versatility of pyrazine chemistry and the potential for developing a range of functionalized derivatives.

Applications in Research and Industry

Methyl 3,5-dibromopyrazine-2-carboxylate serves as an important intermediate in various chemical transformations and has found application in multiple scientific domains.

Role in Organic Synthesis

This compound functions primarily as a building block in organic synthesis, particularly in the preparation of more complex molecules. The presence of two bromine atoms provides sites for various transformations including cross-coupling reactions, nucleophilic substitutions, and metallation processes. These reactive sites allow chemists to construct elaborate molecular architectures from this relatively simple precursor.

Applications in Medicinal Chemistry

In medicinal chemistry research, methyl 3,5-dibromopyrazine-2-carboxylate serves as a valuable intermediate for developing potential therapeutic agents. The pyrazine core appears in numerous biologically active compounds, and the strategically placed bromine atoms allow for further functionalization to enhance pharmacological properties. Researchers can exploit this compound to create libraries of drug candidates with diverse substitution patterns.

Material Science Applications

Beyond pharmaceutical applications, this compound has utility in material science research. Heterocyclic compounds like functionalized pyrazines can contribute to the development of materials with unique electronic or optical properties, potentially serving as components in sensors, electronic devices, or specialized polymers.

| Manufacturer | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| TRC | M301165 | Not specified | 500mg | $325 |

| Matrix Scientific | 073735 | 95+% | 500mg | $260 |

| AK Scientific | X8668 | Not specified | 1g | $317 |

| ChemScene | CS-0061803 | >97.0% | 250mg | $77 |

| ChemScene | CS-0061803 | >97.0% | 1g | $160 |

Data sourced from commercial listings

This price variation highlights the importance of comparing suppliers when procuring research chemicals, as cost differences can be substantial even for identical quantities.

Stock Solution Preparation

For laboratory applications, proper solution preparation is critical for experimental consistency and reproducibility.

Stock Solution Concentrations

The following table provides guidance for preparing solutions of different concentrations:

| Concentration | Volume Required for Specific Weights |

|---|---|

| 1 mg | |

| 1 mM | 3.3793 mL |

| 5 mM | 0.6759 mL |

| 10 mM | 0.3379 mL |

Related Compounds and Derivatives

Understanding structural analogs provides context for the chemical reactivity and potential applications of methyl 3,5-dibromopyrazine-2-carboxylate.

Structural Analogs

A closely related compound is methyl 3,5-diaminopyrazine-2-carboxylate (CAS: 1458-19-1), which features amino groups in place of the bromine atoms . This diamine analog has a molecular formula of C₆H₈N₄O₂ and a molecular weight of 168.153 g/mol . The comparison between these compounds illustrates how functional group substitution affects physical properties and chemical reactivity.

Synthetic Interconversions

The brominated positions in methyl 3,5-dibromopyrazine-2-carboxylate provide synthetic handles for further transformations, potentially allowing conversion to amino derivatives or other functionalized analogs through various substitution reactions. These structural modifications can tune the properties for specific applications in medicinal chemistry or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume